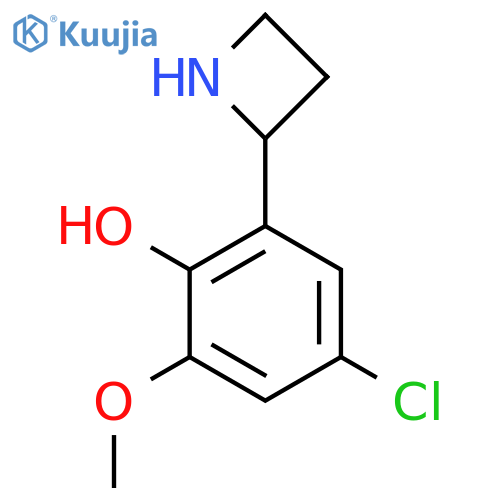Cas no 1337067-58-9 (2-(azetidin-2-yl)-4-chloro-6-methoxyphenol)

2-(azetidin-2-yl)-4-chloro-6-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-(azetidin-2-yl)-4-chloro-6-methoxyphenol
- EN300-1978406
- 1337067-58-9
-
- インチ: 1S/C10H12ClNO2/c1-14-9-5-6(11)4-7(10(9)13)8-2-3-12-8/h4-5,8,12-13H,2-3H2,1H3
- InChIKey: UHWGOAGRJUJDNJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)C1CCN1)O)OC
計算された属性
- 精确分子量: 213.0556563g/mol
- 同位素质量: 213.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 41.5Ų
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978406-0.25g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 0.25g |
$1341.0 | 2023-09-16 | ||
| Enamine | EN300-1978406-0.05g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 0.05g |
$1224.0 | 2023-09-16 | ||
| Enamine | EN300-1978406-1.0g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 1g |
$1458.0 | 2023-05-23 | ||
| Enamine | EN300-1978406-5g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 5g |
$4226.0 | 2023-09-16 | ||
| Enamine | EN300-1978406-5.0g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 5g |
$4226.0 | 2023-05-23 | ||
| Enamine | EN300-1978406-0.1g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 0.1g |
$1283.0 | 2023-09-16 | ||
| Enamine | EN300-1978406-0.5g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 0.5g |
$1399.0 | 2023-09-16 | ||
| Enamine | EN300-1978406-10.0g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 10g |
$6266.0 | 2023-05-23 | ||
| Enamine | EN300-1978406-2.5g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 2.5g |
$2856.0 | 2023-09-16 | ||
| Enamine | EN300-1978406-1g |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol |
1337067-58-9 | 1g |
$1458.0 | 2023-09-16 |
2-(azetidin-2-yl)-4-chloro-6-methoxyphenol 関連文献
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
2-(azetidin-2-yl)-4-chloro-6-methoxyphenolに関する追加情報
Professional Introduction to Compound with CAS No. 1337067-58-9 and Product Name: 2-(azetidin-2-yl)-4-chloro-6-methoxyphenol
The compound identified by the CAS number 1337067-58-9 and the product name 2-(azetidin-2-yl)-4-chloro-6-methoxyphenol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both azetidine and chloro-methoxy substituents in its structure suggests a versatile chemical profile that could be exploited for various biological activities.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the design of novel therapeutic agents. The azetidine ring, a five-membered saturated heterocycle, is known for its stability and ability to incorporate into biologically active scaffolds. This particular compound, 2-(azetidin-2-yl)-4-chloro-6-methoxyphenol, combines the azetidine moiety with a phenolic group, which is often associated with antioxidant and anti-inflammatory properties. The chloro and methoxy substituents further enhance its structural complexity, potentially influencing its pharmacokinetic and pharmacodynamic characteristics.
Current research in pharmaceutical chemistry increasingly emphasizes the development of molecules that can modulate multiple biological targets simultaneously. The dual functionality of 2-(azetidin-2-yl)-4-chloro-6-methoxyphenol makes it an intriguing candidate for such applications. Studies have indicated that phenolic derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-cancer, and anti-diabetic effects. The incorporation of the azetidine ring into this molecule may enhance its binding affinity to specific enzymes or receptors, thereby improving its therapeutic efficacy.
One of the most promising areas of research involving this compound is its potential as an intermediate in the synthesis of more complex drug molecules. The structural features of 2-(azetidin-2-yl)-4-chloro-6-methoxyphenol allow for further functionalization, enabling chemists to design derivatives with tailored biological properties. For instance, modifications at the azetidine ring or the phenolic hydroxyl group could lead to compounds with enhanced solubility or metabolic stability.
The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of 2-(azetidin-2-yl)-4-chloro-6-methoxyphenol. Advanced molecular modeling techniques have allowed researchers to predict its interactions with biological targets, providing insights into its potential mechanism of action. These predictions are crucial for guiding experimental efforts and optimizing lead compounds for clinical development. Additionally, virtual screening methods have been employed to identify new analogs with improved pharmacological profiles.
Another significant aspect of this compound is its potential application in addressing emerging therapeutic challenges. With the rise of antibiotic-resistant bacteria and other complex diseases, there is a growing need for innovative therapeutic strategies. The unique structural features of 2-(azetidin-2-yl)-4-chloro-6-methoxyphenol make it a valuable candidate for developing novel antibiotics or anti-inflammatory agents. Its ability to interact with multiple targets suggests that it could be used in combination therapies, which are often more effective than single-agent treatments.
In conclusion, 2-(azetidin-2-yl)-4-chloro-6-methoxyphenol (CAS No. 1337067-58-9) represents a promising compound in pharmaceutical chemistry with significant potential for further development. Its unique structural features and versatile chemical profile make it an attractive candidate for various therapeutic applications. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play a crucial role in the next generation of drug discovery efforts.
1337067-58-9 (2-(azetidin-2-yl)-4-chloro-6-methoxyphenol) Related Products
- 941953-94-2(N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 2171667-20-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid)
- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)
- 1189653-33-5(4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride)
- 2198584-35-7(6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)
- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)
- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 392237-90-0(N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide)
- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)




